Kazusamycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

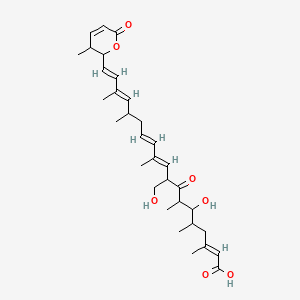

Structure

2D Structure

Properties

Molecular Formula |

C32H46O7 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(2E,10E,12E,16E,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15+,23-18+ |

InChI Key |

OOQHBJFDAPXZJM-VYRSPHQHSA-N |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent polyketide antibiotic with significant antifungal and antitumor activities.[1][2] First isolated from the fermentation broth of Streptomyces sp. No. 81-484, it belongs to the leptomycin family of compounds, characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring.[2][3][4] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthesis, and the experimental protocols for its isolation and characterization.

Discovery and Producing Organism

This compound was first reported as a novel antibiotic isolated from the soil bacterium Streptomyces sp. No. 81-484. It is considered a minor component of the leptomycin complex and is structurally a hydroxylated analogue of leptomycin A. The producing strain is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.

Physicochemical and Biological Properties

This compound exhibits a range of biological activities, primarily its potent cytotoxicity against various tumor cell lines and its antifungal properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₆O₇ | |

| Molecular Weight | 542.7 g/mol | |

| Appearance | Colorless Film | |

| Melting Point | 53-55°C | |

| Boiling Point | 754.2°C at 760 mmHg | |

| Density | 1.118 g/cm³ | |

| Solubility | Soluble in ethanol, methanol, and DMSO. Poor water solubility. | |

| Storage | -20°C | |

| IC₅₀ (L1210 cells) | 1.8 ng/mL | |

| IC₅₀ (HCT-8 cells) | 1.6 ng/mL | |

| IC₅₀ (HeLa cells, Rev transport) | 6.3 nM | |

| MIC (S. pombe) | 0.05 µg/mL | |

| MIC (R. javanicus) | 2.13 µg/mL |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of the leptomycin family, which is orchestrated by a type I polyketide synthase (PKS) gene cluster. While the complete biosynthetic pathway specific to this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known leptomycin gene cluster and the structure of this compound.

The core polyketide chain is assembled by a modular PKS enzyme. The biosynthesis is initiated with a specific starter unit and extended through the sequential addition of malonyl-CoA or methylmalonyl-CoA extender units. Following the assembly of the polyketide chain, it undergoes a series of post-PKS modifications, including cyclization to form the characteristic δ-lactone ring.

A key step in the formation of this compound is the hydroxylation of a leptomycin precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, an enzyme commonly found in secondary metabolite biosynthetic gene clusters and known to perform such oxidative modifications.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide a detailed, reconstructed methodology for the fermentation of Streptomyces sp. No. 81-484 and the subsequent isolation and purification of this compound, based on available literature.

Fermentation Protocol

-

Strain Maintenance and Inoculum Preparation:

-

Maintain Streptomyces sp. No. 81-484 on a suitable agar medium, such as ISP Medium 2, and incubate at 28°C until sporulation.

-

Prepare a seed culture by inoculating a loopful of spores into a flask containing a seed medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium may contain glucose, soybean meal, and inorganic salts.

-

Conduct the fermentation in baffled flasks or a fermenter at 28°C with vigorous aeration and agitation for 5-7 days.

-

Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification Protocol

-

Extraction:

-

After fermentation, harvest the whole broth.

-

Adjust the pH of the broth to acidic (e.g., pH 3-4) with an appropriate acid.

-

Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or HPLC for the presence of this compound.

-

Pool the fractions containing this compound and concentrate them.

-

-

Final Purification:

-

Perform final purification using preparative reverse-phase HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.

-

Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a secondary metabolite from Streptomyces sp. No. 81-484, continues to be a molecule of interest for its potent biological activities. Its origin lies in the complex biosynthetic machinery of its producing organism, involving a modular polyketide synthase and subsequent tailoring enzymes. The detailed understanding of its biosynthesis and the protocols for its production and purification are crucial for further research into its therapeutic potential and for the development of novel analogues with improved pharmacological properties.

References

- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural study of a new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Kazusamycin B: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Isolation, Characterization, and Biological Activity of a Potent Antitumor Antibiotic from Streptomyces sp.

This technical guide provides a comprehensive overview of the discovery and characterization of Kazusamycin B, a potent polyketide antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in natural product-based oncology therapies. It details the experimental protocols for isolation, structure elucidation, and biological evaluation of this compound, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Core Discovery and Physicochemical Properties

This compound was first isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2] It is a novel antibiotic with a molecular formula of C₃₂H₄₆O₇ and a molecular weight of 542.[1] Structurally, it belongs to the class of unsaturated, branched-chain fatty acids featuring a terminal delta-lactone ring.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity against a range of murine and human cancer cell lines, both in vitro and in vivo. Its primary mechanism of action involves the inhibition of cell growth and the arrest of the cell cycle at the G1 phase. Additionally, it has been observed to moderately and specifically inhibit RNA synthesis. While effective against numerous tumor types, its activity against L1210 leukemia and human lung cancer LX-1 was found to be weaker. This compound has also demonstrated antifungal properties.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (ng/mL) | Exposure Time (hours) | Reference |

| HeLa | ~1 | 72 | |

| L1210 | 0.0018 µg/mL | Not Specified | |

| P388 | 0.0016 µg/mL (IC₁₀₀) | Not Specified | |

| Various Tumor Cells | ~1 | 72 |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Route of Administration | Efficacy | Reference |

| Sarcoma 180 (S180) | Intraperitoneal | Effective | |

| P388 Leukemia | Intraperitoneal | Effective | |

| EL-4 Lymphoma | Intraperitoneal | Effective | |

| B16 Melanoma | Intraperitoneal | Effective | |

| Doxorubicin-resistant P388 | Intraperitoneal | Active | |

| L5178Y-ML Hepatic Metastases | Intraperitoneal | Active | |

| 3LL Pulmonary Metastases | Intraperitoneal | Active | |

| MX-1 Human Mammary Cancer Xenograft | Intraperitoneal | Active |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound, based on the original research publications.

Fermentation and Isolation of this compound

Objective: To cultivate Streptomyces sp. No. 81-484 and isolate crude this compound.

Protocol:

-

Inoculum Preparation: A loopful of Streptomyces sp. No. 81-484 from a slant culture is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker until sufficient growth is achieved.

-

Production Culture: The seed culture is then transferred to a production medium in a fermentation tank. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period optimized for maximal production of this compound.

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The culture filtrate is extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing this compound.

Purification of this compound

Objective: To purify this compound from the crude extract.

Protocol:

-

Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate, followed by chloroform and methanol).

-

Fraction Collection: Fractions are collected and monitored for the presence of this compound using Thin Layer Chromatography (TLC) and a bioassay (e.g., cytotoxicity against a sensitive cell line).

-

Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Structure Elucidation

Objective: To determine the chemical structure of this compound.

Protocol:

-

Physicochemical Characterization: The purified compound is subjected to analysis of its physical and chemical properties, including melting point, optical rotation, and UV-visible spectroscopy.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed to determine the exact molecular weight and elemental composition, leading to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are acquired to identify the types and connectivity of protons and carbons in the molecule.

-

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete chemical structure, including the stereochemistry of the molecule.

-

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of this compound against cancer cell lines.

Protocol:

-

Cell Culture: Human and murine cancer cell lines (e.g., HeLa, L1210, P388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

IC₅₀ Determination: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle progression.

Protocol:

-

Cell Treatment: A selected cancer cell line (e.g., L1210) is treated with this compound at a concentration around its IC₅₀ for various time points.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined using appropriate software. The results are compared between treated and untreated cells to identify any cell cycle arrest.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the discovery and characterization of this compound.

Caption: Mechanism of action of this compound on the cell cycle.

Caption: Generalized polyketide biosynthesis pathway in Streptomyces.

References

The Core Mechanism of Action of Kazusamycin B in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic that has demonstrated a broad spectrum of activity against various cancer cell lines in vitro and in vivo.[1] Its cytotoxic effects are primarily attributed to its function as a specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis in cellular compartments.[2][3][4] This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on the induction of apoptosis and cell cycle arrest. The information presented herein is intended to support further research and drug development efforts targeting V-ATPase in oncology.

Core Mechanism: Inhibition of V-ATPase

The primary molecular target of this compound is the V-ATPase, a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus. In cancer cells, V-ATPase activity is often upregulated and plays a crucial role in processes that promote tumor progression and survival, including autophagy, nutrient sensing, and the maintenance of an acidic tumor microenvironment.

By inhibiting V-ATPase, this compound disrupts these vital cellular functions, leading to a cascade of events that culminate in cancer cell death.

Induction of Apoptosis: A Multi-faceted Approach

Inhibition of V-ATPase by this compound triggers programmed cell death, or apoptosis, through the mitochondrial (intrinsic) pathway. This is a common mechanism observed for other V-ATPase inhibitors like Bafilomycin A1 and Archazolid.[2] The apoptotic cascade is initiated by cellular stress signals originating from the disruption of pH homeostasis and mitochondrial function.

Signaling Pathway for V-ATPase Inhibition-Induced Apoptosis

References

- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 4. haematologica.org [haematologica.org]

The Unseen Architect: A Technical Guide to the Biological Activity Spectrum of Kazusamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B, a potent polyketide antibiotic isolated from Streptomyces sp., has demonstrated a significant and diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activity spectrum of this compound, with a focus on its anticancer and antifungal properties. By presenting quantitative data, detailed experimental methodologies, and elucidating its proposed mechanism of action through signaling pathways, this document aims to serve as a comprehensive resource for researchers in the fields of oncology, infectious diseases, and drug discovery.

I. Antitumor Activity

This compound exhibits a broad and potent antitumor spectrum, demonstrating efficacy in both in vitro and in vivo models. Its cytotoxic effects are observed at very low concentrations, highlighting its potential as a powerful anticancer agent.

In Vitro Cytotoxicity

This compound has been shown to be cytotoxic to a variety of human and murine tumor cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar to picomolar range, indicating high potency.

Table 1: In Vitro Cytotoxicity of this compound against Various Tumor Cell Lines

| Cell Line | Cell Type | IC50 (ng/mL) | Exposure Time (hours) |

| HeLa | Human Cervical Cancer | ~1[1] | 72 |

| L1210 | Murine Leukemia | 1.8[2][3] | Not Specified |

| HCT-8 | Human Colon Cancer | 1.6[2][3] | Not Specified |

| Various Tumor Cells | Not Specified | ~1 | 72 |

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been confirmed in several murine tumor models. Intraperitoneal administration of the antibiotic has been shown to be effective in inhibiting the growth of various tumors, including those resistant to standard chemotherapeutic agents.

Table 2: In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Treatment Schedule | Efficacy |

| Sarcoma 180 (S180) | Single, intermittent, and successive injections | Effective |

| P388 Leukemia | Intraperitoneal injection | Effective |

| EL-4 Lymphoma | Intraperitoneal injection | Effective |

| B16 Melanoma | Intraperitoneal injection | Effective |

| Doxorubicin-resistant P388 | Intraperitoneal injection | Active |

| L5178Y-ML Hepatic Metastases | Not Specified | Active |

| 3LL Pulmonary Metastases | Not Specified | Active |

| MX-1 Human Mammary Cancer Xenograft | Not Specified | Active |

| Ehrlich Carcinoma | Single, intermittent, and successive injections | Effective |

| IMC Carcinoma | Single, intermittent, and successive injections | Effective |

| Meth A Fibrosarcoma | Successive injections | More efficacious than other schedules |

| Lewis Lung Carcinoma | Successive injections | More efficacious than other schedules |

II. Antifungal Activity

In addition to its potent antitumor effects, this compound also displays significant antifungal activity against specific fungal species. However, it is notably inactive against bacteria.

Table 3: Antifungal Spectrum of this compound

| Fungal Species | MIC (µg/mL) |

| Schizosaccharomyces pombe | 0.05 |

| Rhizopus javanicus | 2.13 |

Table 4: Antibacterial Activity of this compound

| Bacteria Type | MIC (µg/mL) |

| Gram-positive bacteria | >100 |

| Gram-negative bacteria | >100 |

III. Mechanism of Action

The primary mechanism of action of this compound appears to be the induction of cell cycle arrest and the inhibition of macromolecular synthesis, ultimately leading to cell death.

Cell Cycle Arrest

This compound has been observed to arrest the cell cycle at the G1 phase. This effect is time-dependent and is a key contributor to its cytostatic and cytotoxic properties.

-

Observation: Treatment of L1210 cells with 5 ng/mL of this compound for 24 hours results in cell cycle arrest at the G1 phase.

Inhibition of RNA Synthesis

This compound moderately and specifically inhibits RNA synthesis. This inhibition occurs relatively quickly after exposure to the compound.

-

Observation: In L1210 cells treated with 5-50 ng/mL of this compound, RNA synthesis is inhibited within 2 hours of exposure.

IV. Experimental Protocols

While specific, detailed protocols for the experiments cited are not fully available in the public domain, this section provides generalized methodologies for the key assays used to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with this compound (e.g., 5 ng/mL for 24 hours) and a vehicle control.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Antitumor Study

Animal models are used to evaluate the efficacy of this compound in a living organism.

-

Tumor Implantation: Implant tumor cells (e.g., S180, P388) into mice, either subcutaneously or intraperitoneally.

-

Compound Administration: Once tumors are established, administer this compound via a specified route (e.g., intraperitoneal injection) at various doses and schedules. A control group receives the vehicle.

-

Tumor Measurement: Monitor tumor growth over time. For subcutaneous tumors, this is typically done by measuring tumor volume with calipers. For ascitic tumors, survival time is the primary endpoint.

-

Data Analysis: Compare the tumor growth or survival rates between the treated and control groups to determine the antitumor efficacy.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungus.

-

MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.

V. Signaling Pathways and Logical Relationships

Based on the observed biological activities of this compound, a hypothetical signaling pathway can be proposed. The G1 phase cell cycle arrest suggests an interference with the cyclin-dependent kinase (CDK) pathway, potentially through the upregulation of CDK inhibitors or the downregulation of cyclins and CDKs that are crucial for the G1/S transition. The inhibition of RNA synthesis points towards a direct or indirect effect on RNA polymerase or transcription factors.

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Caption: General experimental workflow for characterizing this compound.

VI. Conclusion

This compound is a highly potent natural product with a well-documented spectrum of antitumor and antifungal activities. Its mechanism of action, centered on the induction of G1 cell cycle arrest and inhibition of RNA synthesis, makes it an intriguing candidate for further investigation and development. This technical guide provides a foundational understanding of this compound's biological profile, offering valuable insights for researchers dedicated to the discovery and development of novel therapeutic agents. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this promising compound.

References

Antifungal Properties of Kazusamycin B against Schizosaccharomyces pombe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antifungal properties of Kazusamycin B, with a specific focus on its activity against the model organism Schizosaccharomyces pombe. While research on the direct antifungal action of this compound on S. pombe is not extensively published in primary literature, this document synthesizes available data, draws parallels from the closely related and well-studied compound Leptomycin B, and presents detailed experimental protocols and conceptual frameworks relevant to its study. This guide is intended to serve as a valuable resource for researchers investigating novel antifungal agents and their mechanisms of action.

Introduction to this compound and S. pombe

This compound is a member of the leptomycin family of antibiotics, produced by Streptomyces species.[1] These compounds are characterized by an unsaturated, branched-chain fatty acid structure. While extensively studied for their potent antitumor activities, members of this family also exhibit significant antifungal properties.

Schizosaccharomyces pombe, a fission yeast, is a well-established eukaryotic model organism in molecular and cell biology. Its genetic tractability and the conservation of fundamental cellular processes with higher eukaryotes make it an excellent system for studying the mechanism of action of antifungal compounds.

Quantitative Data: Antifungal Activity of this compound

The primary quantitative measure of an antifungal agent's efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Schizosaccharomyces pombe | 0.05 | [2][3] |

| This compound | Rhizopus javanicus | 2.13 | [2][3] |

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. pombe.

Materials:

-

Schizosaccharomyces pombe strain (e.g., wild-type 972 h-)

-

Yeast Extract with Supplements (YES) medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Culture Preparation: Inoculate S. pombe into liquid YES medium and grow overnight at 30°C with shaking to reach the mid-logarithmic phase.

-

Cell Density Adjustment: Measure the optical density (OD) of the overnight culture at 600 nm and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in fresh YES medium.

-

Drug Dilution Series: Prepare a serial dilution of this compound in YES medium in a 96-well plate. The final concentrations should typically range from a high value (e.g., 10 µg/mL) down to a low value (e.g., 0.005 µg/mL). Include a drug-free well as a positive control for growth and a cell-free well as a negative control.

-

Inoculation: Add the adjusted S. pombe cell suspension to each well containing the drug dilutions and the positive control well.

-

Incubation: Incubate the microtiter plate at 30°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antifungal activity against S. pombe has not been explicitly detailed in published literature. However, given that this compound is a close structural analog of Leptomycin B, it is highly probable that they share a similar mechanism of action. Leptomycin B is a well-characterized inhibitor of the CRM1 (Chromosome Region Maintenance 1) protein, also known as exportin 1 (XPO1).

CRM1 is a key protein in the nuclear export of proteins containing a nuclear export signal (NES). By inhibiting CRM1, Leptomycin B causes the nuclear accumulation of various proteins, leading to cell cycle arrest. In S. pombe, treatment with Leptomycin B results in cell elongation, which is a characteristic phenotype of cell cycle arrest.

Proposed Signaling Pathway for this compound in S. pombe

The following diagram illustrates the proposed mechanism of action of this compound in S. pombe, based on the known action of Leptomycin B.

References

Cytotoxicity of Kazusamycin B in L1210 and HCT-8 Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Kazusamycin B on two distinct cancer cell lines: murine leukemia L1210 and human colon adenocarcinoma HCT-8. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing cytotoxicity and cell cycle arrest, and visualizes the known cellular response pathways to this potent antitumor antibiotic.

Quantitative Cytotoxicity Data

This compound exhibits significant cytotoxic activity against both L1210 and HCT-8 cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cell population, have been determined for both cell lines. These values are presented in the table below, offering a clear comparison of the compound's potency in these distinct cellular contexts.

| Cell Line | Cell Type | Organism | IC50 (ng/mL) |

| L1210 | Lymphocytic Leukemia | Mouse | 1.8 |

| HCT-8 | Ileocecal Adenocarcinoma | Human | 1.6 |

Experimental Protocols

While the precise, detailed experimental protocols from the original studies characterizing the cytotoxicity of this compound are not fully available in the public domain, this section provides representative, in-depth methodologies for conducting such investigations. These protocols are based on standard laboratory practices for cytotoxicity assays and cell cycle analysis.

In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol outlines a typical colorimetric assay, such as the MTT or XTT assay, to determine the IC50 value of this compound.

Materials:

-

L1210 or HCT-8 cells

-

RPMI-1640 medium (or other suitable cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing L1210 or HCT-8 cells.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in culture medium from the stock solution. The concentration range should bracket the expected IC50 value.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of the solvent used for the drug stock).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT/XTT Assay:

-

Following the incubation period, add 10-20 µL of the MTT or XTT reagent to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

-

If using MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. If using XTT, the formazan product is water-soluble.

-

Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry (Representative Protocol)

This protocol describes the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of L1210 cells.

Materials:

-

L1210 cells

-

Complete culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed L1210 cells in culture flasks or plates at an appropriate density.

-

Treat the cells with this compound at a concentration known to induce cell cycle effects (e.g., a concentration near the IC50 value) for a specific duration (e.g., 24 hours). Include an untreated or vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping.

-

Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use the appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining cytotoxicity and the proposed signaling pathway for this compound-induced G1 phase cell cycle arrest.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Caption: Proposed signaling pathway for this compound-induced G1 phase cell cycle arrest.

Mechanism of Action

This compound induces cytotoxicity in L1210 cells by arresting the cell cycle in the G1 phase.[1] This blockage prevents the cells from entering the S phase, during which DNA synthesis occurs, thereby inhibiting cell proliferation. The precise molecular targets of this compound that initiate this G1 arrest have not been fully elucidated. However, it is hypothesized that the compound may interfere with the activity of key regulators of the G1-S transition, such as cyclin-dependent kinases (CDKs) and their associated cyclins. Inhibition of these complexes would prevent the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, a critical activator of genes required for S-phase entry. The resulting G1 arrest ultimately leads to the observed cytotoxic effects. Further research is necessary to identify the specific molecular interactions of this compound within the cell cycle machinery.

References

Kazusamycin B: A Potent Inducer of G1 Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic, exhibits significant cytotoxic effects against a variety of cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, specifically in the G1 phase. This technical guide provides a comprehensive overview of this compound's role as a G1 phase cell cycle inhibitor, detailing its effects on key regulatory proteins and outlining the experimental protocols necessary to investigate its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Targeting the G1 phase is a promising strategy for cancer therapy, as it can prevent the proliferation of malignant cells.

This compound has emerged as a compound of interest due to its ability to halt the progression of the cell cycle at the G1 phase. This guide will delve into the known effects of this compound on the cell cycle machinery and provide detailed methodologies for its study.

In Vitro Antitumor Activity of this compound

This compound has demonstrated potent cytotoxic activity against a range of tumor cell lines. Notably, its IC50 (half-maximal inhibitory concentration) is approximately 1 ng/mL, highlighting its significant potency.[1]

| Parameter | Value | Cell Line(s) | Reference |

| IC50 | ~1 ng/mL | Various tumor cells | [1] |

G1 Phase Cell Cycle Arrest Induced by this compound

Studies have shown that this compound effectively arrests leukemia cells, specifically the L1210 cell line, in the G1 phase of the cell cycle.[2] This G1 arrest prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and subsequent cell division.

Mechanism of G1 Phase Arrest

The precise molecular mechanism by which this compound induces G1 phase arrest is an area of active investigation. The G1 phase is primarily regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins (Cyclin D1, D2, D3). These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for S phase entry.

The activity of CDK/cyclin complexes is negatively regulated by CDK inhibitors (CKIs), such as p21Cip1 and p27Kip1. It is hypothesized that this compound may exert its G1 arrest effect by modulating the levels or activities of these key regulatory proteins. Potential mechanisms include:

-

Downregulation of Cyclin D1 and/or CDK4: A decrease in the levels of these proteins would lead to reduced Rb phosphorylation and G1 arrest.

-

Upregulation of p21Cip1 and/or p27Kip1: An increase in the levels of these CKIs would lead to the inhibition of CDK4/6-cyclin D complexes, resulting in G1 arrest.

Further research utilizing techniques such as western blotting is required to elucidate the specific effects of this compound on these proteins.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Cell Culture

Murine leukemia L1210 cells can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

L1210 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed L1210 cells at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To determine the effect of this compound on the protein expression levels of Cyclin D1, CDK4, p21Cip1, and p27Kip1.

Materials:

-

L1210 cells treated with this compound (as in the cell cycle analysis protocol)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Visualizations

Proposed Signaling Pathway of this compound-Induced G1 Arrest

Caption: Hypothesized mechanism of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Investigating this compound's Effect on the Cell Cycle

Caption: Workflow for cell cycle and protein expression analysis.

Conclusion

This compound is a promising antitumor agent that exerts its effect, at least in part, by inducing G1 phase cell cycle arrest. This technical guide has summarized the current understanding of its activity and provided detailed protocols to facilitate further investigation into its molecular mechanism. Elucidating the precise effects of this compound on key cell cycle regulatory proteins will be crucial for its future development as a potential cancer therapeutic. The methodologies and visualizations presented here offer a solid framework for researchers to build upon in their exploration of this potent natural product.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Kazusamycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Kazusamycin B, a potent antitumor antibiotic. Due to the limited direct research on the this compound biosynthetic gene cluster, this document leverages the well-characterized biosynthesis of the structurally and biosynthetically related compound, Leptomycin B, as a model. The insights from the Leptomycin B pathway offer a robust framework for understanding the genetic and enzymatic machinery responsible for producing this compound.

Introduction to this compound

This compound is a polyketide natural product isolated from Streptomyces sp. No. 81-484. It belongs to the family of unsaturated, branched-chain fatty acids with a terminal delta-lactone ring. This compound exhibits significant biological activities, including potent antitumor and antifungal properties, making its biosynthetic pathway a subject of considerable interest for bioengineering and the development of novel therapeutic agents.

The Leptomycin B Biosynthetic Gene Cluster: A Homologous Model

The biosynthetic gene cluster for Leptomycin B (LMB) from Streptomyces sp. ATCC 39366 has been cloned and sequenced, providing a blueprint for understanding the synthesis of this class of molecules. The lep gene cluster is approximately 90 kb and contains a set of genes encoding a modular Type I polyketide synthase (PKS), along with tailoring enzymes.

The core of the lep cluster consists of four large PKS genes, lepA, lepB, lepC, and lepD, which house a total of 12 modules. In addition to the PKS genes, a gene encoding a cytochrome P450 monooxygenase is also present, likely responsible for a key hydroxylation step.

Figure 1: Organization of the Leptomycin B biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a modular Type I PKS assembly line, analogous to that of Leptomycin B. The pathway involves the sequential condensation of acyl-CoA precursors, followed by tailoring reactions to yield the final product.

The PKS modules are responsible for the iterative addition of extender units to a growing polyketide chain. Each module contains a set of enzymatic domains that catalyze one round of chain elongation and modification.

Table 1: Domain Functions in the Polyketide Synthase Modules

| Domain | Function |

| KS | Ketosynthase: Catalyzes the condensation of the growing chain with the extender unit. |

| AT | Acyltransferase: Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) onto the ACP. |

| KR | Ketoreductase: Reduces the β-keto group to a β-hydroxyl group. |

| DH | Dehydratase: Dehydrates the β-hydroxyl group to form a double bond. |

| ER | Enoylreductase: Reduces the double bond to a single bond. |

| ACP | Acyl Carrier Protein: Tethers the growing polyketide chain. |

| TE | Thioesterase: Catalyzes the release of the final polyketide chain, often with concomitant cyclization. |

The assembly of the polyketide backbone of this compound likely initiates with a starter unit, followed by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, as dictated by the specificity of the AT domains in each module. The production of Leptomycin B in a heterologous host, Streptomyces lividans, demonstrates that the host machinery can supply the necessary precursors, including the less common ethylmalonyl-CoA, which may also be a precursor for this compound biosynthesis.

Following the assembly of the polyketide chain, it is released from the PKS, typically through the action of a thioesterase (TE) domain, which also catalyzes the formation of the characteristic δ-lactone ring. Subsequent tailoring reactions, such as hydroxylation by a P450 monooxygenase, would then occur to produce the final this compound structure. The difference between this compound and Leptomycin B likely arises from variations in the number and/or type of PKS modules or from the activity of tailoring enzymes.

Figure 2: Proposed biosynthetic pathway for this compound.

Experimental Protocols

This section outlines key experimental methodologies for the investigation of the this compound biosynthetic pathway, based on standard techniques used in the study of polyketide biosynthesis.

Objective: To isolate the this compound biosynthetic gene cluster from Streptomyces sp. No. 81-484.

Protocol:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a culture of Streptomyces sp. No. 81-484.

-

PCR-based Screening: Degenerate primers targeting conserved regions of PKS genes (e.g., KS and AT domains) are used to amplify fragments from the genomic DNA.

-

Genomic Library Construction and Screening: A cosmid or BAC library of the genomic DNA is constructed. The library is then screened using the labeled PKS gene fragments as probes to identify clones containing parts of the gene cluster.

-

Chromosome Walking/Sequencing: Positive clones are sequenced. Gaps between contigs are closed using chromosome walking or further library screening to obtain the full sequence of the gene cluster.

Figure 3: Workflow for identifying the biosynthetic gene cluster.

Objective: To confirm the function of the cloned gene cluster by expressing it in a heterologous host.

Protocol:

-

Vector Construction: The entire biosynthetic gene cluster is cloned into an integrative expression vector suitable for Streptomyces, such as a derivative of pSET152.

-

Host Transformation: The expression vector is introduced into a suitable heterologous host, typically Streptomyces coelicolor or Streptomyces lividans, via conjugation or protoplast transformation.

-

Cultivation and Metabolite Analysis: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate).

-

LC-MS/MS and NMR Analysis: The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound by comparing the retention time and mass spectrum with an authentic standard. The structure of the produced compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the function of individual genes within the cluster.

Protocol:

-

Mutant Construction: A targeted gene knockout of a specific gene (e.g., a PKS gene or a tailoring enzyme gene) is created using PCR-targeting methods (e.g., using the λ-Red recombinase system in E. coli to construct a disruption cassette followed by introduction into Streptomyces).

-

Metabolite Analysis of Mutant: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using HPLC-MS.

-

Phenotypic Analysis: The absence of this compound production or the accumulation of a biosynthetic intermediate in the mutant strain provides evidence for the function of the inactivated gene.

Objective: To identify the building blocks of the this compound polyketide chain.

Protocol:

-

Synthesis of Labeled Precursors: Isotopically labeled precursors (e.g., [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, [¹³C-methyl]-methionine) are synthesized or purchased.

-

Feeding Experiment: The labeled precursor is added to the culture medium of the this compound producing strain at a specific time point during fermentation.

-

Purification and NMR Analysis: this compound is purified from the culture. The incorporation of the labeled precursors is analyzed by ¹³C-NMR spectroscopy. The pattern of isotope enrichment provides information on the origin of the carbon atoms in the molecule.

Quantitative Data

Table 2: Hypothetical Quantitative Data for this compound Biosynthesis

| Parameter | Value | Method |

| This compound Titer (Wild-Type) | 50 mg/L | HPLC Quantification |

| This compound Titer (Heterologous Host) | 15 mg/L | HPLC Quantification |

| ¹³C-Acetate Incorporation Efficiency | 12% | ¹³C-NMR Analysis |

| P450 Knockout Mutant Titer | 0 mg/L (Accumulation of deoxy-Kazusamycin B) | HPLC-MS Analysis |

| PKS Module 5 KR Domain Inactivation | Accumulation of a modified polyketide intermediate | HPLC-MS and NMR Analysis |

Conclusion

The biosynthetic pathway of this compound is predicted to be a classic example of a modular Type I polyketide synthase system. By drawing strong parallels with the well-studied Leptomycin B biosynthesis, a clear roadmap for the elucidation of the this compound pathway can be established. The experimental protocols and frameworks provided in this guide offer a solid foundation for researchers to investigate and engineer the biosynthesis of this important class of natural products, with the ultimate goal of developing new and improved therapeutic agents.

Unraveling the Molecular Architecture of Kazusamycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic belonging to the leptomycin family of natural products.[1][2] Originally isolated from Streptomyces sp., it has demonstrated significant cytotoxic activity against various cancer cell lines and has garnered interest within the drug development community for its potential as a therapeutic agent.[3][4][5] This technical guide provides a concise overview of the molecular structure of this compound, based on available spectroscopic and chemical data.

Molecular Structure and Physicochemical Properties

This compound is a complex polyketide characterized by a long, unsaturated fatty acid backbone, featuring multiple stereocenters, a conjugated diene system, and a terminal δ-lactone ring. Its chemical structure was elucidated through a combination of spectroscopic techniques and chemical degradation studies.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₇ | |

| Molecular Weight | 542.70 g/mol | |

| IUPAC Name | (2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

| CAS Number | 107140-30-7 | |

| Appearance | Colourless Film | |

| Solubility | Soluble in ethanol and methanol. Poor water solubility. | |

| Melting Point | 53-55°C | |

| Boiling Point | 754.2°C at 760 mmHg |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon skeleton, the location of functional groups, and the relative stereochemistry of the molecule. The complex proton and carbon spectra would have revealed the presence of the numerous methyl groups, the olefinic protons of the conjugated system, the protons associated with the lactone ring, and the carbons of the carbonyl and hydroxyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy would have provided crucial information about the functional groups present in this compound. Key expected absorption bands include:

-

O-H stretching: for the hydroxyl groups.

-

C=O stretching: for the carboxylic acid and lactone carbonyls.

-

C=C stretching: for the olefinic bonds in the polyene chain.

-

C-O stretching: for the ester and alcohol functionalities.

Mass Spectrometry (MS)

High-resolution mass spectrometry would have been used to confirm the molecular formula of C₃₂H₄₆O₇ by providing a highly accurate mass-to-charge ratio of the molecular ion. Fragmentation analysis would have further supported the proposed structure by showing characteristic losses of functional groups and fragmentation of the carbon chain.

Experimental Protocols

Detailed experimental protocols for the isolation and complete structure elucidation of this compound are described in the original scientific literature. The general workflow for the isolation of natural products of this type from a microbial source is outlined below.

Biological Activity and Signaling

This compound exhibits potent antitumor activity by inducing cell cycle arrest at the G1 phase and apoptosis. It is also known to inhibit nuclear export, a critical process for the proliferation of certain cancer cells.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and complex molecular architecture. This guide provides a foundational understanding of its structure based on established data. Further research into its total synthesis and the elucidation of its biosynthetic pathway will undoubtedly provide deeper insights into its function and may pave the way for the development of novel anticancer therapeutics.

References

- 1. First total synthesis of the antitumor compound (-)-kazusamycin A and absolute structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga [mdpi.com]

Initial In Vitro Antitumor Effects of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the antitumor effects of Kazusamycin B, a novel antibiotic isolated from Streptomyces sp. No. 81-484. The document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic and cytostatic effects across various cancer cell lines in early in vitro studies. The following tables summarize the key quantitative findings from these initial investigations.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value | Exposure Time | Reference |

| Various Tumor Cells | ~1 ng/mL | 72 hours | [1] |

| HeLa Cells | Strong Cytotoxicity | Not Specified | [2] |

Table 2: Cell Cycle Effects of this compound on L1210 Murine Leukemia Cells

| Effect | Concentration | Time Point | Reference |

| G1 Phase Arrest | 5 ng/mL | 4 hours | [3] |

| Retardation of Metaphase | Not Specified | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments that form the basis of our understanding of this compound's antitumor activity are outlined below.

In Vitro Cytotoxicity Assay

This protocol is a generalized representation based on standard cytotoxicity assays and the limited information available from the initial studies on this compound.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa, L1210)

-

Complete cell culture medium (specific to the cell line)

-

This compound stock solution

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). Plates are incubated overnight to allow for cell attachment.

-

Drug Treatment: A serial dilution of this compound is prepared in complete culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle control.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[1]

-

Viability Assessment: After the incubation period, a viability reagent such as MTT is added to each well and incubated for a period that allows for the formation of formazan crystals by viable cells.

-

Data Acquisition: The formazan crystals are solubilized with DMSO, and the absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the findings of this compound's effect on the L1210 cell cycle.

Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

L1210 murine leukemia cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: L1210 cells are cultured in suspension and treated with this compound (e.g., 5 ng/mL) for various time points (e.g., 4, 8, 12, 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested by centrifugation, washed with PBS, and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells are stored at -20°C.

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with RNase A to degrade RNA. Subsequently, the cells are stained with a PI solution, which intercalates with DNA.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

-

Data Interpretation: The data is analyzed to generate a histogram that displays the number of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Inhibition of Nuclear Export

This compound is structurally related to Leptomycin B, a known inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1). CRM1 is responsible for the transport of many tumor suppressor proteins (e.g., p53) and cell cycle regulators from the nucleus to the cytoplasm. By inhibiting CRM1, these proteins are retained in the nucleus where they can exert their tumor-suppressive and cell cycle-arresting functions. The G1 arrest observed with this compound treatment is consistent with the nuclear retention of key G1 checkpoint proteins.

Caption: Proposed mechanism of this compound via CRM1 inhibition.

Experimental Workflow: In Vitro Cytotoxicity and Cell Cycle Analysis

The following diagram illustrates the logical flow of the initial in vitro experiments performed to characterize the antitumor effects of this compound.

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Kazusamycin B and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent polyketide natural product that exhibits significant antitumor and antifungal activities. Its complex molecular architecture, featuring a densely functionalized acyclic chain and a terminal δ-lactone ring, has made it an attractive target for total synthesis. This document provides a detailed overview of a proposed total synthesis of this compound, based on the successful synthesis of its close analog, Kazusamycin A. Additionally, it outlines protocols for the synthesis of key fragments and analogs, and presents a summary of the biological activity of this compound.

This compound shares a high degree of structural similarity with Kazusamycin A, with the key difference being the presence of a hydroxyl group at the C15 position in this compound.[1] This structural nuance is critical for its biological activity and presents a unique challenge in its total synthesis. The synthetic strategy outlined herein is adapted from the convergent total synthesis of (-)-Kazusamycin A developed by Kuwajima and coworkers, which involves the synthesis of three key fragments followed by their strategic coupling.[2][3]

Retrosynthetic Analysis and Strategy

The proposed retrosynthesis of this compound follows a convergent approach, dissecting the molecule into three key fragments: the C1-C10 aldehyde, the C11-C21 phosphonium salt, and the C22-C25 δ-lactone moiety. This strategy allows for the parallel synthesis of these fragments, increasing overall efficiency.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of Kazusamycin A and modified for the synthesis of this compound.

Synthesis of the C1-C10 Aldehyde Fragment

The synthesis of the C1-C10 fragment involves a series of stereoselective reactions to install the required chiral centers. A key step is the asymmetric aldol reaction to set the stereochemistry at C5 and C6.

Caption: Workflow for the synthesis of the C1-C10 aldehyde fragment.

Protocol: Asymmetric Aldol Reaction

-

To a solution of the chiral auxiliary-derived ethyl ketone (1.0 eq) in CH₂Cl₂ (0.2 M) at -78 °C is added TiCl₄ (1.1 eq).

-

After stirring for 30 min, the desired aldehyde (1.2 eq) is added dropwise.

-

The reaction is stirred for 2-4 hours at -78 °C until TLC analysis indicates completion.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.

Synthesis of the C11-C21 Phosphonium Salt Fragment with C15-OH

The synthesis of this fragment is modified from the Kazusamycin A synthesis to incorporate the C15-hydroxyl group. This can be achieved by starting with a commercially available chiral building block containing the hydroxyl group or by stereoselective hydroxylation.

Protocol: Stereoselective Hydroxylation (Example using Sharpless Asymmetric Dihydroxylation)

-

To a solution of the corresponding alkene precursor (1.0 eq) in a 1:1 mixture of t-BuOH and water (0.1 M) is added AD-mix-β (1.4 g per mmol of alkene).

-

The mixture is stirred vigorously at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of solid Na₂SO₃ and stirred for another hour.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The crude diol is purified by flash chromatography to yield the desired C15-hydroxylated intermediate.

-

Subsequent standard functional group manipulations are carried out to convert the intermediate to the C11-C21 phosphonium salt.

Synthesis of Analogs

The convergent nature of this synthetic strategy allows for the facile synthesis of analogs by modifying the individual fragments. For example, modifications to the δ-lactone ring can be achieved by using different starting materials for the C22-C25 fragment. Similarly, variations in the side chain can be introduced by altering the C1-C10 or C11-C21 fragments.

Data Presentation

Biological Activity of this compound

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The following table summarizes the reported IC₅₀ values.[4][5]

| Cell Line | Cancer Type | IC₅₀ (ng/mL) |

| L1210 | Murine Leukemia | ~1 |

| P388 | Murine Leukemia | ~1 |

| S180 | Murine Sarcoma | ~1 |

| EL-4 | Murine Lymphoma | ~1 |

| B16 | Murine Melanoma | ~1 |

| MX-1 | Human Breast Cancer Xenograft | Not specified |

Conclusion

The total synthesis of this compound represents a significant challenge in organic synthesis. The proposed strategy, based on the successful synthesis of Kazusamycin A, provides a viable and flexible approach to access this potent natural product and its analogs. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of the Kazusamycins. The modularity of the synthesis will enable the generation of a library of analogs for comprehensive structure-activity relationship (SAR) studies, which could lead to the discovery of new drug candidates with improved efficacy and pharmacological profiles.

References

Preparation of Kazusamycin B Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, storage, and handling of Kazusamycin B stock solutions for research applications. This compound is a potent antitumor antibiotic isolated from Streptomyces sp.[][2][3] It functions as a nuclear export inhibitor and has demonstrated significant cytotoxic activity against various cancer cell lines.[][4] Accurate preparation of stock solutions is critical for obtaining reproducible experimental results.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required amounts for stock solution preparation.

| Property | Value | Source(s) |

| CAS Number | 107140-30-7 | |

| Molecular Formula | C₃₂H₄₆O₇ | |

| Molecular Weight | 542.70 g/mol | |

| Appearance | Colourless Film | |

| Purity | >95% (by HPLC) | |

| Solubility | Soluble in Ethanol, Methanol, and DMSO. Poor water solubility. | |

| Storage Temperature | -20°C |

Note on Solvent Choice: There are conflicting reports regarding the stability of this compound in DMSO. Some suppliers recommend ethanol or methanol and explicitly state it is unstable in DMSO, while others list DMSO as a suitable solvent. It is crucial to consult the product-specific data sheet from your supplier. If in doubt, ethanol is the recommended solvent.

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution

This protocol outlines the steps to prepare a 1 mM stock solution of this compound. Adjust the calculations accordingly for different desired concentrations.

Materials:

-

This compound (solid/film)

-

Anhydrous Ethanol (or other appropriate solvent, see note above)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Pre-handling Preparations:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Work in a laminar flow hood or a designated clean area to maintain sterility.

-

Ensure all equipment is clean and properly calibrated.

-

-

Calculating Required Volumes:

-

To prepare a 1 mM (1 mmol/L) stock solution, the required volume of solvent can be calculated using the following formula: Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

For example, to prepare a 1 mM stock from 1 mg of this compound:

-

Convert mass to grams: 1 mg = 0.001 g

-

Volume (L) = 0.001 g / (542.7 g/mol x 0.001 mol/L) = 0.0018426 L

-

Volume (mL) = 1.8426 mL

-

-

Therefore, you will need approximately 1.84 mL of solvent for 1 mg of this compound to make a 1 mM stock solution.

-

-

Dissolution:

-

Carefully add the calculated volume of the appropriate solvent (e.g., 1.84 mL of ethanol for 1 mg of this compound) to the vial containing the compound.

-

Cap the vial securely and vortex thoroughly until the film is completely dissolved.

-